REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:5][N:4]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])[CH2:3]1.[CH3:16][C:17]([Si:20](Cl)([CH3:22])[CH3:21])([CH3:19])[CH3:18].N1C=CN=C1>CN(C)C=O>[Si:20]([O:1][CH:2]1[CH2:3][N:4]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])[CH2:5]1)([C:17]([CH3:19])([CH3:18])[CH3:16])([CH3:22])[CH3:21]
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Name
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|
Quantity
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2.15 g
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Type
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reactant
|
Smiles
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OC1CN(C1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
2.34 g
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Type
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reactant
|
Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
|
|
Quantity
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1.27 g
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Type
|
reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting solution was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a 50-mL round-bottom flask was placed
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Type
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CUSTOM
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Details
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The reaction was then quenched by the addition of 30 mL of water
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Type
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EXTRACTION
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Details
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The mixture was extracted with 3×40 mL of ethyl acetate
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Type
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WASH
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Details
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The resulting mixture was washed with 2×50 mL of sodium chloride (sat.)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixture was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
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CUSTOM
|
Details
|
Purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1CN(C1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |